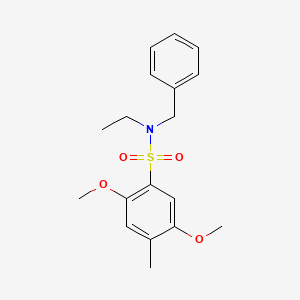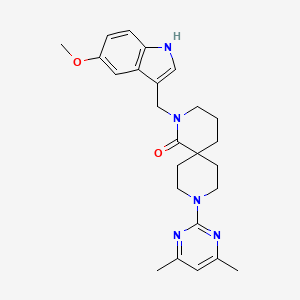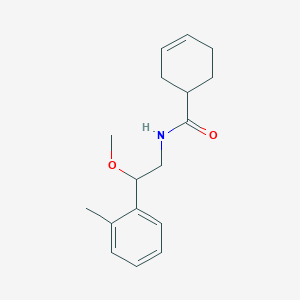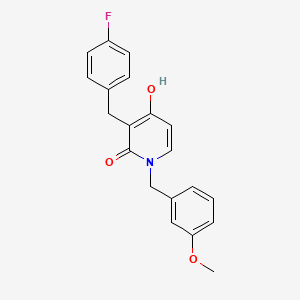![molecular formula C29H21F3N2O2 B2380111 2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1022404-16-5](/img/structure/B2380111.png)
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of imidazole, which is a planar five-membered ring. It is composed of two nitrogen atoms and three carbon atoms. It is also substituted with phenyl groups and methoxy groups, which can influence its properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the imidazole ring and the various substituents. The presence of the phenyl and methoxy groups could potentially influence the compound’s conformation and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenyl and methoxy groups could potentially influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study by Khanage, Mohite, and Pandhare (2020) explored the synthesis of derivatives of 4,5-diphenyl-1H-imidazole, which demonstrated significant in vitro antibacterial and antifungal activities, particularly against organisms like S. aureus, E. coli, and C. albicans (Khanage, Mohite, & Pandhare, 2020).
Corrosion Inhibition
- Inhibitors for Mild Steel : Research by Prashanth et al. (2021) focused on imidazole derivatives as corrosion inhibitors for mild steel. The study found that certain derivatives, including those similar to the compound , exhibited high corrosion inhibition efficiency (Prashanth et al., 2021).
- Corrosion Inhibition for J55 Steel : Singh et al. (2017) investigated the efficacy of novel imidazole derivatives, including 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole, as corrosion inhibitors for J55 steel in a CO2 saturated brine solution, finding high inhibition efficiency (Singh et al., 2017).
Photophysical and Optical Properties
- Nonlinear Optical Material : Jayabharathi et al. (2012) studied the optical properties of a synthesized imidazole derivative for potential application as a nonlinear optical (NLO) material. The research highlighted fluorescence enhancement in the presence of metal ions (Jayabharathi et al., 2012).
- Photochromism in Imidazole Dimers : A study by Bai et al. (2010) on 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles showed photochromism upon irradiation in solution (Bai et al., 2010).
Luminescent Properties
- Y-Shaped Fluorophores : Doğru, Ozturk Urut, and Bayramin (2015) synthesized new Y-shaped fluorophores based on imidazole, examining their photophysical properties in various solvents (Doğru, Ozturk Urut, & Bayramin, 2015).
Medicinal Chemistry
- Antimalarial Activities : Septiana et al. (2021) synthesized 2-aryl-4,5-diphenyl-1H-imidazole derivatives and evaluated their in vitro antimalarial activities, demonstrating significant activity against the Plasmodium falciparum strain (Septiana et al., 2021).
Electronic Properties
- Electrochemical DFT and MD Simulation : Dohare et al. (2019) conducted a study on substituted imidazoles, including 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole, as corrosion inhibitors for mild steel, employing electrochemical methods and DFT/MD simulations (Dohare et al., 2019).
Wirkmechanismus
The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in materials science or a similar field, its mechanism of action would depend on its physical and chemical properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21F3N2O2/c1-35-24-16-12-22(13-17-24)28-33-26(20-8-4-2-5-9-20)27(21-10-6-3-7-11-21)34(28)23-14-18-25(19-15-23)36-29(30,31)32/h2-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCFTQPJCXPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2380033.png)
![N-(4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2380034.png)
![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)
![1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2380038.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)



![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)